4-Methyl-5-phenyl-3H-pyrazol-3-amine
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Overview
Description
4-Methyl-5-phenyl-3H-pyrazol-3-amine is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound, with its unique substitution pattern, has garnered interest due to its potential bioactivity and utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-phenyl-3H-pyrazol-3-amine can be synthesized through the refluxing of a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . This method involves the cyclization of the hydrazine derivative with the carbonyl compound, forming the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenyl-3H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-Methyl-5-phenyl-3H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-3H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: This compound shares a similar structure but with an amino group at the 5-position.
5-Amino-3-methyl-1-phenylpyrazole: Another related compound with a methyl group at the 3-position and an amino group at the 5-position.
Uniqueness
4-Methyl-5-phenyl-3H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-5-phenyl-3H-pyrazol-3-amine |
InChI |
InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6,10H,11H2,1H3 |
InChI Key |
FFTJXDDQHRCRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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